Zirconium(IV) chloride

Catalog No.
S568637
CAS No.
10026-11-6
M.F
Cl4Zr
M. Wt
233.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium(IV) chloride

CAS Number

10026-11-6

Product Name

Zirconium(IV) chloride

IUPAC Name

tetrachlorozirconium

Molecular Formula

Cl4Zr

Molecular Weight

233.0 g/mol

InChI

InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4

InChI Key

DUNKXUFBGCUVQW-UHFFFAOYSA-J

SMILES

Cl[Zr](Cl)(Cl)Cl

solubility

Decomposed by water to form ZrOCl2 and HCl
Reacts with water
Soluble in alcohol, ethe

Synonyms

zirconium chloride, zirconium tetrachloride, ZrCl4

Canonical SMILES

Cl[Zr](Cl)(Cl)Cl

The exact mass of the compound Zirconium tetrachloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposed by water to form zrocl2 and hclreacts with watersoluble in alcohol, ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Zirconium(IV) chloride (ZrCl4, CAS 10026-11-6) is a highly moisture-sensitive, white polymeric solid that serves as a foundational Lewis acid and a critical precursor in advanced materials synthesis. Unlike many highly volatile transition metal halides, ZrCl4 exists as a tape-like linear polymer in the solid state, subliming at 331 °C [1]. It is the primary industrial and laboratory source for synthesizing high-k dielectric zirconium dioxide (ZrO2) films via Atomic Layer Deposition (ALD), highly porous Metal-Organic Frameworks (MOFs) such as UiO-66 and MOF-808, and essential organometallic reagents like zirconocene dichloride. Its procurement is driven by its high Lewis acidity, lack of carbon-containing ligands, and strictly anhydrous nature, which are mandatory attributes for moisture-intolerant synthetic pathways and high-purity thin film deposition.

Substituting ZrCl4 with other zirconium salts or group 4 halides frequently leads to process failure or severe performance degradation. Replacing it with zirconium oxychloride (ZrOCl2) in organometallic synthesis completely inhibits the formation of zirconocenes due to the presence of stable Zr=O bonds and hydrate water [1]. In ALD processes, substituting ZrCl4 with metal-organic precursors like zirconium tetra-tert-butoxide (Zr(OtBu)4) introduces severe carbon contamination due to ligand decomposition, which degrades the dielectric properties of the resulting films [2]. Furthermore, attempting to substitute ZrCl4 with titanium(IV) chloride (TiCl4) in Lewis acid catalysis replaces a relatively safe, weighable solid with a highly volatile, fuming liquid, drastically complicating handling, stoichiometry control, and safety protocols without offering a catalytic advantage [1].

Superior Film Purity in ALD of High-k Dielectrics

In the atomic layer deposition (ALD) of ZrO2 films, the choice of precursor dictates the dielectric quality and leakage current. ZrCl4 provides highly stoichiometric films with minimal impurities. Comparative studies show that while metal-organic precursors like Zr(OtBu)4 allow for lower deposition temperatures, they suffer from thermal decomposition that embeds 5–8 at.% carbon into the film [1]. In contrast, optimized ZrCl4/H2O processes yield films with carbon and hydrogen impurity levels frequently below 0.1–1.0 at.%.

Evidence DimensionCarbon impurity in deposited ZrO2 films
Target Compound Data< 1.0 at.% carbon (ZrCl4 precursor)
Comparator Or Baseline5–8 at.% carbon (Zr(OtBu)4 precursor)
Quantified Difference> 5x reduction in carbon contamination
ConditionsALD growth of ZrO2

Minimizing carbon incorporation is critical for buyers procuring precursors for microelectronics, as carbon defects drastically increase leakage currents in high-k gate dielectrics.

Maximization of Surface Area in Zr-Based MOFs (e.g., MOF-808)

The selection of the zirconium source fundamentally alters the structural properties of synthesized MOFs. In the synthesis of MOF-808, using anhydrous ZrCl4 yields significantly higher porosity compared to hydrated or oxygenated salts. Experimental data demonstrates that MOFs prepared from ZrCl4 achieve a BET surface area of 875 m2/g[1]. In identical synthetic conditions, substituting with zirconyl chloride octahydrate (ZrOCl2·8H2O) reduces the surface area to 657 m2/g, and zirconyl nitrate yields only 569 m2/g [1].

Evidence DimensionBET Surface Area of synthesized MOF-808
Target Compound Data875 m2/g (ZrCl4)
Comparator Or Baseline657 m2/g (ZrOCl2·8H2O)
Quantified Difference33% higher surface area with ZrCl4
ConditionsStandardized MOF-808 synthesis

A 33% increase in surface area directly translates to higher capacity for gas storage, capture, and catalytic applications, making ZrCl4 the strictly preferred precursor for high-performance MOFs.

Solid-State Handling and Low Toxicity in Lewis Acid Catalysis

As a group 4 Lewis acid, ZrCl4 offers distinct processability advantages over its lighter congener, TiCl4. While both are effective catalysts for condensation and Friedel-Crafts reactions, TiCl4 is a highly volatile, fuming liquid that requires rigorous air-free syringe handling [1]. ZrCl4, conversely, is a polymeric solid (melting point 437 °C) with a relatively low oral toxicity (LD50 oral rat = 1688 mg/kg) [2]. This solid state allows for precise gravimetric weighing and safer benchtop handling, while still delivering excellent yields comparable to or exceeding other metal chlorides in solvent-free or mild condensations.

Evidence DimensionPhysical state and handling safety
Target Compound DataPolymeric solid, weighable, LD50 = 1688 mg/kg
Comparator Or BaselineTiCl4 (Volatile, fuming, corrosive liquid)
Quantified DifferenceElimination of fuming liquid handling risks
ConditionsLaboratory and industrial scale Lewis acid catalysis

For procurement and scale-up, replacing a fuming, corrosive liquid with a weighable solid drastically reduces engineering controls, safety hazards, and handling complexity.

High-k Dielectric ALD Precursor

ZrCl4 is the industry-standard precursor for the atomic layer deposition of ZrO2 and zirconium silicate gate dielectrics in semiconductor manufacturing. Its lack of carbon ligands ensures ultra-low carbon contamination (<1 at.%), which is essential for minimizing leakage current in sub-100 nm CMOS devices [1].

Synthesis of Ultra-High Surface Area Zr-MOFs

In the production of robust metal-organic frameworks like UiO-66 and MOF-808, ZrCl4 is the preferred zirconium source. Its anhydrous nature and specific coordination chemistry drive the formation of MOFs with significantly higher BET surface areas (up to 33% higher) compared to syntheses relying on hydrated zirconyl salts[2].

Precursor for Zirconocene and Schwartz's Reagent

ZrCl4 is the strictly required starting material for the synthesis of bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride) and subsequent reduction to Schwartz's reagent (Cp2ZrHCl). Hydrated or oxygenated comparators like ZrOCl2 cannot be used for these moisture-sensitive organometallic transformations [3].

Solid-State Lewis Acid Catalyst in Organic Synthesis

Due to its solid polymeric state and relatively low toxicity, ZrCl4 is highly favored over liquid TiCl4 for large-scale Friedel-Crafts alkylations, acylations, and Pechmann condensations. It provides precise stoichiometry control via gravimetric weighing while maintaining high catalytic turnover [3].

Physical Description

Zirconium tetrachloride is a white lustrous crystalline solid. Used as a source of pure zirconium, as a tanning agent, in analytical chemistry and in treating textiles. Zirconium tetrachloride is decomposed by water. Corrosive to metals in the presence of moisture and to tissue.
Very hygroscopic lustrous solid; Decomposed by water; [Merck Index] White powder; [MSDSonline]

Color/Form

Lustrous monoclinic crystals
White monoclinic crystals; hygroscopic

Exact Mass

231.777159 g/mol

Monoisotopic Mass

229.780110 g/mol

Boiling Point

Sublimes 627.8 °F (USCG, 1999)
331 °C

Heavy Atom Count

5

Density

2.083 at 59 °F (USCG, 1999) - Denser than water; will sink
2.80 g/cu cm

Decomposition

Hazardous decomposition products: Reacts with water to form hydrochloric acid.
When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

None, except under pressure, since it sublimes. (USCG, 1999)
437 °C (triple point)

UNII

Z88176T871

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (60%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (41.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (32.86%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (31.43%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (32.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (31.43%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure (solid): 1 Pa at 117 °C; 10 Pa at 146 °C; 100 Pa at 181 °C; 1 kPa at 222 °C; 10 kPa at 272 °C; 100 kPa at 336 °C

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

10026-11-6

Absorption Distribution and Excretion

Deposition and retention of zirconium in lung and pulmonary lymph nodes following inhalation of zirconium oxide dust are typical of that of insol substance; however, deposition of sol zirconyl chloride in lung following inhalation of zirconium tetrachloride mist was equally great and showed similar distribution in othertissues....
Tracer studies of oral absorption of zirconium tetrachloride with the stable chloride as carrier, show less than 0.001% of dose passed from GI tract to blood stream.

Wikipedia

Zirconium(IV) chloride
Zirconium tetrachloride

Use Classification

Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

In large scale preparations zirconium oxide is converted to the carbide, which is chlorinated to yield the tetrachloride.
Action of hydrochloric acid on zirconium hydroxide.
Reaction of chlorine or of hydrochloric acid with zirconium metal above 300 °C; or chlorine on an intimate mixture of zirconium oxide & carbon above 700 °C.
... Produced by carbochlorination of zircon or zirconia or by reacting zirconium metal with chlorine or hydrogen chloride. Chlorinated hydrocarbons, particularly carbon tetrachloride, chloroform, or hexachloroethane, are useful laboratory chlorinating agents. Zirconium tetrachloride can be formed by reacting ferrozirconium or silicozirconium with iron(II) chloride at elevated temperature.

General Manufacturing Information

Naturally occurring zirconium contains five isotopes. Thirty-one other radioactive isotopes and isomers are known to exist.

Analytic Laboratory Methods

Method 4500-chloride ion C. Mercuric Nitrate Method for the determinatin of chloride ions in water and wastewater. Chloride can be titrated with mercuric nitrate because of the formation of soluble and slightly dissociated mercuric chloride. In the pH range 2.3 to 2.8 diphenylcarbazone indicates the titration end point by formation of a purple complex with the excess mercuric ions. Chromate, ferric, and sulfite ions interfere when present in excess of 10 mg/l. A synthetic sample containing 241 mg chloride/1 ... in distilled water was analyzed in 10 laboratories, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
Method 4500-Chloride ion D. Potentiometric method for the determination of chloride ions in water and wastewater. The method is suitable for colored or turbid samples in which color-indicated end point might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode sytem. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Never allow product to get in contact with water during storage. Handle and store under inert gas. Moisture sensitive. Keep in a dry place.
Store in a cool, dry, well ventilated location. Always keep container closed.

Stability Shelf Life

Stable under recommended storage conditions.
...Forms hydrochloric acid vapor and gives off fumes in moist air.

Dates

Last modified: 08-15-2023

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